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Compound of Interest

Compound Name:
Dimethyl(3-hydroxy-4-

methoxybenzyl)amine

Cat. No.: B8720166

Get Quote

Executive Summary
Dimethyl(3-hydroxy-4-methoxybenzyl)amine is a bifunctional pharmaceutical intermediate

combining a phenolic hydroxyl group and a tertiary benzylic amine. While structurally

isomorphic to the vanillyl (4-hydroxy-3-methoxy) pharmacophore found in Capsaicin, the

isovanillyl (3-hydroxy-4-methoxy) substitution pattern fundamentally alters pharmacological

activity.

This compound is primarily utilized in:

Medicinal Chemistry: As a "scaffold hop" to convert TRPV1 agonists (pain inducers) into

antagonists (pain blockers).

Alkaloid Synthesis: As a precursor for C1-benzyl tetrahydroisoquinolines via directed Pictet-

Spengler cyclizations.[1]

Prodrug Design: The dimethylamino group serves as a solubilizing handle that can be

modified or displaced.
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Chemical Profile & Stability
Property Specification Notes

IUPAC Name
5-((Dimethylamino)methyl)-2-

methoxyphenol

Note: Often mislabeled as a

Mannich base of Guaiacol

(which yields the 3- or 6-

isomer).

CAS Registry

53683-34-0 (Generic for

isomer family); Specific salt

forms vary.

Verify specific salt form (HCl vs

Free Base) before use.

Molecular Formula MW: 181.23 g/mol

Appearance

Off-white to pale yellow

crystalline solid (HCl salt) or

viscous oil (Free Base).

Oxidizes to a pink/brown

quinone-like species upon air

exposure.

Solubility

Free Base: DCM, EtOAc,

Alcohols. Salt: Water, DMSO,

Methanol.

Critical: Free base is lipophilic;

Salt is hydrophilic.

Stability
Sensitive to oxidation at the

phenol position.
Store under Argon at -20°C.

Synthetic Utility & Mechanism of Action
The "Isovanillyl Effect" in Drug Design
The shift of the hydroxyl group from position 4 (Vanillyl) to position 3 (Isovanillyl) disrupts the

hydrogen-bonding network required for activation of the TRPV1 channel. Consequently,

derivatives derived from this intermediate often retain receptor affinity but lose efficacy, acting

as competitive antagonists.

Reactivity Profile
This intermediate offers three distinct reactive vectors for chemical elaboration:

Phenolic -OH (C3): Nucleophilic attack for etherification or esterification (Prodrug formation).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8720166?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Benzylic Amine (C1):

Quaternization:[2] Treatment with Methyl Iodide creates a quaternary ammonium leaving

group, allowing nucleophilic displacement by carbon nucleophiles (a "Benzyl Transfer"

reagent).

Oxidation: Can be oxidized to the aldehyde (Isovanillin) if reversal is required.

Aromatic Ring (C6): The position para to the methoxy and ortho to the hydroxyl is

electronically activated, facilitating electrophilic aromatic substitution (e.g., iodination or

cyclization).

Visualizing the Pathway
The following diagram illustrates the divergence between Vanillyl (Agonist) and Isovanillyl

(Antagonist) synthesis and the cyclization potential.[1]

Isovanillin
(Precursor)

Dimethyl(3-hydroxy-
4-methoxybenzyl)amine
(THE INTERMEDIATE)

Reductive Amination
(HNMe2, NaBH4)

Isovanillyl Amides
(TRPV1 Antagonists)1. Demethylation (Optional)

2. Acylation

Tetrahydroisoquinolines
(Alkaloid Scaffolds)

Pictet-Spengler
Cyclization

Quaternary Ammonium
(Reactive Electrophile)

MeI / Alkylation Nucleophilic
Displacement

Click to download full resolution via product page

Figure 1: Synthetic workflow originating from Isovanillin, highlighting the central role of the

dimethylamine intermediate in divergent synthesis.

Detailed Experimental Protocols
Protocol A: High-Purity Synthesis via Reductive
Amination
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Rationale: Direct Mannich reaction on 2-methoxyphenol (Guaiacol) typically yields the ortho-

isomer or mixtures. To guarantee the 3-hydroxy-4-methoxy regiochemistry, one must start from

Isovanillin.

Reagents:

Isovanillin (10.0 mmol)

Dimethylamine (2.0 M in THF, 12.0 mmol)

Sodium Triacetoxyborohydride (STAB) (14.0 mmol)

Dichloromethane (DCM) (Anhydrous)

Acetic Acid (Glacial, catalytic)

Step-by-Step Procedure:

Imine Formation: In a flame-dried round-bottom flask under

, dissolve Isovanillin (1.52 g) in anhydrous DCM (30 mL).

Add Dimethylamine solution (6.0 mL) and Acetic Acid (2 drops). Stir at Room Temperature

(RT) for 30 minutes. Observation: Solution may turn slightly yellow/cloudy.

Reduction: Cool the mixture to 0°C. Add STAB (2.97 g) portion-wise over 10 minutes to avoid

excessive foaming.

Reaction: Warm to RT and stir for 4–6 hours. Monitor via TLC (Mobile Phase: 10% MeOH in

DCM + 1%

). The aldehyde spot (

) should disappear; amine spot (

) appears.

Quench: Quench with saturated

solution (20 mL). Stir vigorously for 15 minutes.
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Extraction: Extract the aqueous layer with DCM (

mL).

Purification: Dry combined organics over

, filter, and concentrate.

Note: The free base is an oil. For storage, convert to HCl salt by adding 4M HCl in

Dioxane (1.1 eq) and filtering the precipitate.

Quality Criterion:

NMR (

) must show the benzylic singlet at

ppm and dimethyl protons at

ppm.

Protocol B: Conversion to Isovanillyl Amides (Capsaicin
Analogs)
Rationale: To test biological activity, the dimethylamine is often converted to an amide. This

requires either demethylation (to the primary amine) or a direct coupling if the dimethylamine is

used as a leaving group (less common). Below is the Demethylation-Acylation route, which is

standard for making "Nonivamide" analogs.

Reagents:

Dimethyl(3-hydroxy-4-methoxybenzyl)amine (Intermediate)

Ethyl Chloroformate

Fatty Acid Chloride (e.g., Nonanoyl chloride)

Step-by-Step Procedure:

Von Braun Degradation (Demethylation):
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Dissolve the intermediate in Toluene. Add Ethyl Chloroformate (1.2 eq). Reflux for 3 hours.

This forms the Carbamate. Hydrolyze with NaOH/EtOH to yield 3-Hydroxy-4-

methoxybenzylamine (Primary Amine).

Schotten-Baumann Coupling:

Dissolve the primary amine (1.0 eq) in DCM/Water (1:1).

Add

(2.0 eq).

Add Acid Chloride (1.1 eq) dropwise at 0°C.

Isolation: Separate organic layer, wash with 1N HCl, then Brine. Recrystallize from

Hexane/EtOAc.

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield in Protocol A
Incomplete imine formation

before reduction.

Use

as a Lewis acid catalyst during

the imine formation step (pre-

mix for 1h).

Product Color (Pink/Brown)
Phenol oxidation (Quinone

formation).

Perform all steps under Argon.

Add antioxidants (BHT) during

workup if storing the free base.

Regioisomer Contamination
Impure starting material

(Vanillin contamination).

Verify Isovanillin purity via

NMR before starting. The

methoxy peak of Isovanillin is

distinct from Vanillin.

Emulsion during Workup
Amphiphilic nature of the

amine.

Saturate the aqueous phase

with NaCl (Brine) or use a

continuous extractor.
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Safety & Compliance (EHS)
Hazard Classification: GHS07 (Irritant), GHS05 (Corrosive - if free base).

Toxicology: Like many benzylamines, it acts as a CNS stimulant/irritant. The isovanillyl

moiety mimics catecholamine metabolites; handle with care to avoid unintended adrenergic

effects.

Storage: Hygroscopic (HCl salt). Store in desiccator.

Disposal: Neutralize with dilute acid before disposal into organic waste streams. Do not

release into drains due to potential aquatic toxicity (phenolic compound).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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